molecular formula C3H4N2O2 B12922468 3-Amino-1,2-oxazol-5(4h)-one CAS No. 6950-32-9

3-Amino-1,2-oxazol-5(4h)-one

Cat. No.: B12922468
CAS No.: 6950-32-9
M. Wt: 100.08 g/mol
InChI Key: IXIVILZQGOUSLY-UHFFFAOYSA-N
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Description

3-Amino-1,2-oxazol-5(4H)-one is a heterocyclic building block of interest in medicinal chemistry and drug discovery research. Compounds with the 5(4H)-oxazolone scaffold are known to serve as key intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and biologically active compounds . Researchers utilize this core structure in the development of novel substances and for pharmacokinetic studies . As a versatile synthon, it can undergo various chemical transformations, making it valuable for constructing diverse chemical libraries. Please note that this product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

6950-32-9

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

IUPAC Name

3-amino-4H-1,2-oxazol-5-one

InChI

InChI=1S/C3H4N2O2/c4-2-1-3(6)7-5-2/h1H2,(H2,4,5)

InChI Key

IXIVILZQGOUSLY-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC1=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 1,2 Oxazol 5 4h One and Its Analogues

Classical Cyclization Reactions of Precursors

Classical methods for synthesizing the oxazolone (B7731731) core typically involve the cyclization of acyclic precursors, often derived from amino acids. These foundational strategies, while sometimes requiring harsh conditions, established the fundamental chemical principles for forming the oxazolone ring.

Cyclization of Amino Acids with Aldehydes (e.g., Erlenmeyer Method)

The Erlenmeyer–Plöchl azlactone synthesis is a cornerstone method for preparing oxazolones. researchgate.net This reaction traditionally involves the condensation of an N-acylamino acid, such as hippuric acid (N-benzoyl glycine), with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. biointerfaceresearch.comd-nb.infosci-hub.se The acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization of the N-acylamino acid to form the azlactone (oxazolone) ring. biointerfaceresearch.com

A key aspect of this method is the initial formation of the oxazolone from the N-acylated amino acid, which then reacts with the aldehyde. nih.govacs.org Research has shown that the choice of amino acid derivative can lead to different products. For instance, when reacting with specific o-(2-acyl-1-ethynyl)benzaldehydes, N-acylglycines lead to the formation of indeno[2,1-c]pyran-3-ones, whereas free amino acids yield 1-oxazolonylisobenzofurans under similar conditions. nih.govacs.orgnih.gov This divergence highlights a highly regioselective approach where the oxazolone, formed in situ, acts as a reactive intermediate. nih.govacs.orgnih.gov

The versatility of the Erlenmeyer method has been expanded through the use of various catalysts and conditions to improve yields and broaden the substrate scope. sci-hub.se

Table 1: Examples of Erlenmeyer-Plöchl Reaction Conditions

PrecursorsReagents & ConditionsProduct TypeReference
Hippuric Acid + Aromatic AldehydeAcetic Anhydride, Sodium Acetate4-Arylidene-2-phenyl-5(4H)-oxazolone d-nb.info
p-Nitrobenzaldehyde + Hippuric AcidAcetic Anhydride, Sodium Acetate, Heat (100°C)(Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one sci-hub.se
N-Acylglycines + o-(2-acyl-1-ethynyl)benzaldehydesAcetic Anhydride, Sodium AcetateIndeno[2,1-c]pyran-3-ones nih.govnih.gov
Free Amino Acids + o-(2-acyl-1-ethynyl)benzaldehydesAcetic Anhydride, Sodium Acetate1-Oxazolonylisobenzofurans nih.govnih.gov

Condensation Reactions Involving Acylated Glycine (B1666218) Derivatives

The condensation of acylated glycine derivatives is central to many oxazolone syntheses. researchgate.netnih.gov This approach begins with the N-acylation of glycine. researchgate.netnih.gov For example, glycine can be reacted with an acyl chloride, such as benzoyl chloride, in a basic medium to form an N-acylglycine derivative like hippuric acid. researchgate.net

These N-acylated precursors then undergo cyclocondensation with aldehydes or other carbonyl compounds. biointerfaceresearch.comnih.gov The cyclization is typically promoted by a dehydrating agent like acetic anhydride. biointerfaceresearch.com The infrared (IR) spectra of the resulting oxazolones confirm the successful cyclocondensation by showing the disappearance of the N-H absorption band from the precursor and the appearance of a characteristic C=O lactone group absorption. nih.gov This two-step process—acylation followed by cyclodehydration—is a fundamental and widely used strategy for constructing the oxazolone framework. biointerfaceresearch.comresearchgate.net

Ring Formation from Specific Nitrogen-Rich Precursors

While most oxazolone syntheses build upon amino acid backbones, related heterocyclic rings can be formed from nitrogen-rich starting materials. A notable example is the synthesis of 3-amino-1,2,4(4H)-oxadiazol-5-one (AOD), an energetic material, which is prepared in a one-step procedure from sodium dicyanamide (B8802431) and hydroxylamine (B1172632) hydrochloride. rsc.org In this synthesis, the ring is constructed from precursors rich in nitrogen, offering an alternative route to five-membered heterocyclic systems containing both nitrogen and oxygen. rsc.orgnih.gov The resulting AOD can be further reacted with nitrogen-rich bases like hydroxylamine and hydrazine (B178648) to form energetic salts. rsc.org

One-Pot and Multicomponent Synthetic Strategies

To improve efficiency, reduce waste, and simplify procedures, modern synthetic methods have focused on one-pot and multicomponent reactions. These strategies combine multiple reaction steps into a single process without isolating intermediates, offering significant advantages over classical approaches.

Utilizing Coupling Reagents (e.g., 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)

The coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has emerged as a highly effective tool for one-pot oxazolone synthesis. researchgate.netnih.govsigmaaldrich.com DMT-MM is capable of activating carboxylic acids, even in aqueous solvents, making it suitable for reactions involving amino acids. nih.gov

The one-pot synthesis involves two sequential reactions in the same vessel: the N-acylation of an amino acid with a carboxylic acid, followed by the cyclodehydration of the resulting N-acylamino acid intermediate. nih.govresearchgate.net Both steps are efficiently promoted by DMT-MM. nih.govmdpi.com The addition of a base, such as N,N-diethylaniline, facilitates the final cyclodehydration step to yield the oxazol-5(4H)-one. nih.govresearchgate.net This method is advantageous because it simplifies the procedure and byproducts are often water-soluble, allowing for easy removal. fujifilm.com

Table 2: One-Pot Oxazolone Synthesis Using DMT-MM

StepDescriptionReagentsReference
1. N-AcylationReaction of an amino acid with a carboxylic acid.DMT-MM nih.govresearchgate.net
2. CyclodehydrationIntramolecular cyclization of the N-acylamino acid intermediate.DMT-MM, N,N-diethylaniline nih.govresearchgate.net

Sequential N-Acylation and Cyclodehydration Approaches

The sequential process of N-acylation followed by cyclodehydration is the mechanistic foundation for numerous oxazolone syntheses, and it has been effectively streamlined in one-pot methodologies. nih.govacademie-sciences.fr

One such approach utilizes the Vilsmeier reagent (chloromethylenedimethylammonium chloride). academie-sciences.fr This reagent can first mediate the N-acylation of glycine with a carboxylic acid. Subsequently, in the same reaction vessel, the Vilsmeier reagent facilitates the cyclodehydration of the N-acyl-glycine intermediate to produce the corresponding oxazol-5-one in good to excellent yields. academie-sciences.fr This method avoids harsh conditions and the need to isolate the intermediate, representing a direct conversion from carboxylic acids to oxazolones. academie-sciences.fr

Similarly, the DMT-MM-mediated synthesis is a prime example of a sequential one-pot reaction. nih.govmdpi.com It begins with the N-acylation of the amino acid, activated by the coupling reagent, and proceeds to the cyclodehydration of the in-situ-formed N-acylamino acid to furnish the final oxazolone product. nih.govresearchgate.net These integrated approaches exemplify modern synthetic efficiency in heterocyclic chemistry.

Solvent-Free Methods (from related pyrazolone (B3327878) synthesis)

The principles of green chemistry have spurred the development of solvent-free synthetic methods, which minimize or eliminate the use of volatile organic solvents. These techniques not only reduce environmental pollution but also can lead to improved reaction rates and yields. Methodologies analogous to those used for pyrazolone synthesis, such as microwave-assisted and mechanochemical reactions, are particularly relevant.

Microwave-assisted organic synthesis under solvent-free conditions has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds. mdpi.comnih.gov In a related context, the one-pot synthesis of 4-arylidenepyrazolone derivatives has been achieved with good to excellent yields (51–98%) by irradiating a mixture of a β-ketoester, a hydrazine, and an aldehyde with microwaves. mdpi.comresearchgate.net This approach significantly shortens reaction times compared to conventional heating. researchgate.net The efficiency of these reactions is often dependent on the microwave power, with optimal conditions leading to higher yields. mdpi.com

Mechanochemical synthesis, which involves inducing reactions in the solid state through grinding or milling, offers another environmentally benign alternative. bohrium.com The synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) has been successfully demonstrated using a multicomponent mechanochemical approach by grinding glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate. bohrium.com This solvent-free method is simple, efficient, and proceeds rapidly at room temperature. bohrium.com

Table 1: Comparison of Solvent-Free Synthesis Methods for Related Heterocycles

MethodReactantsProductConditionsYield (%)Reference
Microwave-AssistedEthyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone420 W, 10 min83 mdpi.com
Microwave-Assistedβ-keto esters, Hydrazine derivatives, Aldehydes4-Arylidenepyrazolone derivatives420 W51-98 mdpi.comresearchgate.net
MechanochemicalGlycine, Benzoyl chloride, Aromatic aldehydes, Fused sodium acetate4-Arylidene-2-phenyl-5(4H)-oxazolonesGrinding, Room temp.High bohrium.com

Regioselective Synthesis and Isomer Control

The regioselective synthesis of 1,2-oxazoles is critical as different isomers can exhibit distinct biological activities. A primary pathway for constructing the 1,2-oxazole ring involves the reaction of a three-carbon component, such as a β-enamino ketoester, with hydroxylamine. nih.govresearchgate.net The control of regioselectivity in this reaction is a significant challenge, as two isomeric products can potentially form. nih.govresearchgate.net

The reaction of β-enamino ketoesters with hydroxylamine hydrochloride can lead to the formation of either 3- or 5-substituted 1,2-oxazole derivatives. nih.gov The regiochemical outcome is influenced by the reaction conditions and the electronic properties of the substituents on the β-enamino ketoester. nih.gov For instance, the condensation can proceed via two plausible mechanistic pathways, and careful control over these pathways allows for the selective synthesis of one regioisomer over the other. nih.govresearchgate.net

One effective strategy involves the use of β-enamino diketones, where regiochemical control can be achieved by varying the reaction conditions and the structure of the substrate. rsc.orgresearchgate.net By manipulating factors such as the solvent and temperature, it is possible to favor the formation of a specific regioisomeric isoxazole (B147169). researchgate.net For example, increasing the electrophilicity of one carbonyl group over another can direct the nucleophilic attack of hydroxylamine, leading to a high degree of regioselectivity. rsc.org This control is crucial for synthesizing structurally defined 3-amino-1,2-oxazol-5(4H)-one analogues for structure-activity relationship studies.

Table 2: Regioselective Synthesis of 1,2-Oxazole Derivatives

Starting MaterialReagentProductKey Factor for RegioselectivityReference
β-Enamino ketoestersHydroxylamine HClMethyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylatesReaction pathway control nih.govbeilstein-journals.org
β-Enamino diketonesHydroxylamine HClRegioisomeric isoxazolesReaction conditions (solvent, temperature), substrate structure rsc.orgresearchgate.net
Diethyl oxalate (B1200264) and AcetophenonesHydroxylamine HClIsoxazole-linked estersIncreased electrophilicity of one carbonyl group rsc.org

Oxidation-Mediated Synthetic Routes

Oxidation-mediated reactions provide a powerful avenue for the synthesis of oxazolone rings. Hypervalent iodine reagents, in particular, have gained prominence as mild, efficient, and environmentally friendly oxidants for a variety of transformations, including oxidative cyclizations. mdpi.com

One notable method involves the direct α-oxidation of N-benzoyl amino acids using a hypervalent iodine reagent to prepare 4-acetoxy substituted 5(4H)-oxazolones. mdpi.comsemanticscholar.org This approach is advantageous as it allows for the direct oxidation of the α-C-H bond of the amino acid derivative without requiring pre-functionalization. mdpi.com The reaction is efficient and provides a route to quaternary substituted amino acid derivatives. mdpi.com

Furthermore, the synthesis of related 3-amino-5-aryl-1,2,4-oxadiazoles has been achieved through an intramolecular oxidative cyclization mediated by phenyliodine diacetate (PIDA). rsc.orgrsc.org This method involves the oxidation of an N-acylguanidine precursor, leading to the formation of an N-O bond and subsequent cyclization to the oxadiazole ring. rsc.org A plausible mechanism suggests the initial N-iodination of the substrate by PIDA, followed by deprotonation and intramolecular cyclization to yield the final product. rsc.org This strategy highlights the potential of oxidative methods for constructing the core heterocyclic structure of interest.

Table 3: Oxidation-Mediated Synthesis of Oxazolone and Related Heterocycles

SubstrateOxidantProductReaction TypeReference
N-Benzoyl amino acidsHypervalent Iodine4-Acetoxy substituted 5(4H)-oxazolonesDirect α-oxidation mdpi.comsemanticscholar.org
Aromatic N-acylguanidinesPIDA (PhI(OAc)₂)3-Amino-5-aryl-1,2,4-oxadiazolesIntramolecular oxidative cyclization rsc.orgrsc.org
N-Boc-acrylamides(Diacetoxyiodo)benzene5,5-Disubstituted oxazolidine-2,4-dionesMetal-free oxidative cyclization nsf.govnih.gov

Chemical Reactivity and Mechanistic Transformations of 3 Amino 1,2 Oxazol 5 4h One and Its Derivatives

Electrophilic and Nucleophilic Reactions

Oxidation of the Amino Group (e.g., Formation of Nitroso/Nitro Derivatives)

The exocyclic amino group at the 3-position of the 1,2-oxazol-5(4H)-one ring is susceptible to oxidation. A common reaction for primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. iitk.ac.in This highly reactive intermediate can then be subjected to various nucleophilic substitution reactions. While direct experimental data on the diazotization of 3-amino-1,2-oxazol-5(4H)-one is not extensively documented in readily available literature, the diazotization of other amino-heterocycles, such as 3-aminoindoles, 3-aminopyrroles, and 5-amino-1H-imidazole-4-carbonitriles, is a well-established procedure. conicet.gov.arresearchgate.net For instance, 5-amino-1H-imidazole-4-carbonitriles can be diazotized with sodium nitrite in a mixture of aqueous hydrochloric acid and acetic acid to form imidazo[4,5-d] researchgate.netdntb.gov.uabeilstein-journals.orgtriazin-4-ones. conicet.gov.ar It is plausible that 3-amino-1,2-oxazol-5(4H)-one could undergo a similar transformation.

Furthermore, the amino group can be oxidized to form nitroso or nitro derivatives. The formation of N-nitroso compounds through the reaction of amines with nitrosating agents is a known transformation. researchgate.net

Reduction of the Oxazole (B20620) Ring and Carbonyl Group

The reduction of the 1,2-oxazol-5(4H)-one ring system can proceed through different pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of heterocyclic compounds. google.comacs.org For instance, dihydro-1,2-oxazines can be converted to pyrrole (B145914) derivatives via reductive deoxygenation. d-nb.info While specific examples for the catalytic hydrogenation of 3-amino-1,2-oxazol-5(4H)-one are scarce, reduction of the C=N bond within the oxazole ring to an oxazoline (B21484) is a potential outcome.

The carbonyl group at the 5-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comresearchgate.net Sodium borohydride is a mild reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The reduction of esters to alcohols with NaBH₄ is also possible, often requiring harsher conditions or the presence of activating agents. nih.gov Given the lactone nature of the carbonyl group in the oxazolone (B7731731) ring, its reduction to the corresponding lactol (a cyclic hemiacetal) is a feasible transformation.

Electrophilic Aromatic Substitution on Substituted Phenyl Groups

Derivatives of 3-amino-1,2-oxazol-5(4H)-one bearing a phenyl substituent, typically at the 2-position, can undergo electrophilic aromatic substitution reactions on the phenyl ring. The nature and position of the incoming electrophile are directed by the activating or deactivating properties of the oxazolone moiety and any other substituents present on the phenyl ring.

Nitration is a classic example of electrophilic aromatic substitution. For instance, 2-methyl-4H-chromeno[3,4-d]oxazol-4-one can be nitrated using a mixture of sulfuric acid and nitric acid to yield the corresponding 8-nitro derivative. mdpi.com Similarly, 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one can be nitrated to produce nitro-substituted analogs using a mixture of nitric acid and sulfuric acid.

Sulfonation of phenyl-substituted oxazolones is another documented electrophilic aromatic substitution. The sulfonation of aromatic compounds like anisole (B1667542) and phenol (B47542) with concentrated sulfuric acid is a well-studied process. Studies on (Z)-4-((5–oxo-2-phenyloxazol-4(5H)–ylidene)methyl)phenyl-4-methyl benzenesulfonate (B1194179) demonstrate the introduction of a sulfonate group onto the phenyl ring. sapub.org

Below is a table summarizing examples of electrophilic aromatic substitution on phenyl-substituted oxazolone derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Methyl-4H-chromeno[3,4-d]oxazol-4-oneH₂SO₄ (98%), HNO₃ (65%), ice bath to rt, 1 h2-Methyl-8-nitro-4H-chromeno[3,4-d]oxazol-4-one- mdpi.com
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-oneHNO₃/H₂SO₄Nitro-substituted analogs-
4-Toluenesulfonyloxy benzaldehyde (B42025) and hippuric acidAcetic anhydride (B1165640), sodium acetate, reflux(Z)-4-((5–oxo-2-phenyloxazol-4(5H)–ylidene)methyl)phenyl-4-methyl benzenesulfonate- sapub.org
4-Nitrobenzoylglycine and 4-(dimethylamino)benzaldehydeEthanol, acetic anhydride, glacial acetic acid4-(4-(Dimethylamino)benzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one73 core.ac.uk
2-(4-(4-Bromophenylsulfonyl)phenyl)glycine and various aldehydesAcetic anhydride, sodium acetate, reflux2-(4-(4-Bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones- nih.gov
p-Aminohippuric acid and various electrophilesAc₂O, AcONa, 4-anisaldehyde4-(4-Methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives35-66 biointerfaceresearch.com

Nucleophilic Ring-Opening Reactions of the Oxazolone Moiety

The oxazolone ring is susceptible to nucleophilic attack, most commonly at the C-5 carbonyl carbon. This often leads to the opening of the ring, a reaction that is fundamental to the chemistry of these compounds. researchgate.netclockss.orgresearchgate.netbu.edu.egthieme-connect.com

The reaction of 4-arylidene-2-aryl-4H-oxazol-5-ones with primary amines, including aminoazoles, is a well-documented transformation. researchgate.net The nucleophilic amino group attacks the electrophilic C-5 carbonyl carbon of the oxazolone ring, leading to cleavage of the acyl-oxygen bond and subsequent ring opening. This reaction typically results in the formation of N-[2-aryl-1-(azol-5-ylcarbamoyl)vinyl]aroylamides. researchgate.net

A study on the reaction of 2-aryl-4-arylidene-4H-oxazol-5-ones with 3-amino-1,2,4-triazole and 5-aminotetrazole (B145819) provides specific examples of this reactivity. researchgate.net The electron-releasing properties of the aminoazole ring influence the reaction pathway. researchgate.net The reaction proceeds via nucleophilic attack of the exocyclic amino group of the azole on the C-5 carbonyl of the oxazolone. researchgate.netclockss.org

The ring-opening reaction of oxazolones with primary amines is a versatile method for the synthesis of a variety of amide derivatives. researchgate.netresearchgate.net The products are typically α,β-unsaturated-α-acylamino amides. For example, the reaction of 4-arylidene-2-(2'-furyl)-5(4)-oxazolone with aromatic amines in benzene (B151609) yields α-(2-furamido)-N-substituted cinnamides. bu.edu.eg

The following table presents data from the reaction of various 2-aryl-4-arylidene-4H-oxazol-5-ones with 3-amino-1,2,4-triazole and 5-aminotetrazole, leading to the formation of N-[2-aryl-1-(azol-5-ylcarbamoyl)vinyl]aroylamides. researchgate.net

Oxazolone Reactant (Ar¹, Ar²)Aminoazole ReactantProductYield (%)Melting Point (°C)Reference
2-Phenyl-4-(3,4-dimethoxybenzylidene)-4H-oxazol-5-one3-Amino-1,2,4-triazoleN-[2-(3,4-Dimethoxyphenyl)-1-(1H-1,2,4-triazol-3-ylcarbamoyl)vinyl]benzamide61255-256 researchgate.net
2-Phenyl-4-(2,4,5-trimethoxybenzylidene)-4H-oxazol-5-one3-Amino-1,2,4-triazoleN-[2-(2,4,5-Trimethoxyphenyl)-1-(1H-1,2,4-triazol-3-ylcarbamoyl)vinyl]benzamide58240-241 researchgate.net
2-Phenyl-4-(4-nitrobenzylidene)-4H-oxazol-5-one3-Amino-1,2,4-triazoleN-[2-(4-Nitrophenyl)-1-(1H-1,2,4-triazol-3-ylcarbamoyl)vinyl]benzamide67221-222 researchgate.net
2-Phenyl-4-benzylidene-4H-oxazol-5-one5-AminotetrazoleN-[2-Phenyl-1-(1H-tetrazol-5-ylcarbamoyl)vinyl]benzamide78259-260 researchgate.net
2-Phenyl-4-(2-methoxybenzylidene)-4H-oxazol-5-one5-AminotetrazoleN-[2-(2-Methoxyphenyl)-1-(1H-tetrazol-5-ylcarbamoyl)vinyl]benzamide61261-263 researchgate.net
2-Phenyl-4-(2,4,5-trimethoxybenzylidene)-4H-oxazol-5-one5-AminotetrazoleN-[2-(2,4,5-Trimethoxyphenyl)-1-(1H-tetrazol-5-ylcarbamoyl)vinyl]benzamide63208-210 researchgate.net
2-(4-Methoxyphenyl)-4-benzylidene-4H-oxazol-5-one5-Aminotetrazole4-Methoxy-N-[2-phenyl-1-(1H-tetrazol-5-ylcarbamoyl)vinyl]benzamide65244-246 researchgate.net
Reactivity and Site-Selectivity at Carbonyl-Oxygen Linkages

The reactivity of 5(4H)-oxazolones is significantly influenced by the carbonyl group and the adjacent oxygen atom within the ring. Nucleophilic attack is a common reaction pathway for these compounds. While some nucleophiles can attack the C-2 position, a more frequent reaction involves the cleavage of the carbonyl-oxygen bond (O1-C5). biointerfaceresearch.comresearchgate.net This fission leads to the formation of α-amino acids or their derivatives, making oxazolones valuable intermediates in peptide synthesis. biointerfaceresearch.comresearchgate.netut.ac.ir

The rate of this ring-opening reaction is sensitive to the electronic properties of substituents on the oxazolone ring. For instance, in the base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones, electron-donating groups on the phenyl ring at the C-2 position were found to decrease the reaction rate. researchgate.net This suggests that the electrophilicity of the carbonyl carbon is a key factor in the cleavage of the C-O bond.

The structure of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one presents multiple electrophilic centers for nucleophilic attack. While the carbonyl group is a primary site, the presence of an m-NO2 group on the C-2 phenyl ring can increase the positive charge at the C-2 carbon, making it more susceptible to nucleophilic attack. sphinxsai.com

Cycloaddition Reactions

3-Amino-1,2-oxazol-5(4H)-one and its derivatives can participate in cycloaddition reactions, acting as versatile synthons for the construction of more complex heterocyclic systems.

5(4H)-Oxazolones can behave as tautomeric 1,3-dipoles, which allows them to participate in [3+2] cycloaddition reactions. biointerfaceresearch.com This reactivity is crucial for the synthesis of various five-membered heterocyclic rings. For example, the reaction of C-aryl (or hetaryl)-N-phenylnitrones with 4-benzylidene-2-phenyloxazol-5(4H)-one demonstrates this behavior, leading to the formation of new heterocyclic structures. researchgate.net The ability of azomethine ylides, which are 1,3-dipoles, to react with carbonyl compounds further illustrates the potential of these cycloadditions in generating oxazolidine (B1195125) derivatives. mdpi.comnih.gov

The versatility of 1,3-dipolar cycloadditions is also highlighted by the reaction of azomethine ylides with a variety of dipolarophiles, including alkenes and alkynes, to produce pyrrolidine-containing molecules. nih.gov While reactions with carbon-carbon multiple bonds are more common, cycloadditions with heteroatom multiple bonds, such as those in carbonyl groups, are also known. nih.gov

Both intermolecular and intramolecular cycloaddition reactions involving oxazolone derivatives have been reported, providing pathways to diverse molecular architectures.

Intermolecular Cycloadditions: An example of an intermolecular cycloaddition is the reaction of 4-arylidene-2-phenyl oxazol-5(4H)-ones with nitrones, which proceeds with a high degree of regio- and stereoselectivity. researchgate.net Another instance is the [2+2] photocycloaddition of (Z)-4-arylidene-2-(E)-styryl-5(4H)-oxazolones. Irradiation with blue light promotes the cycloaddition of the exocyclic C=C bonds, leading to the formation of cyclobutane-containing complexes. beilstein-journals.org

ReactantsConditionsProductReference
(Z)-4-arylidene-2-(E)-styryl-5(4H)-oxazolones and Pd(OAc)2Irradiation with blue light (465 nm)Cyclobutane-containing ortho-palladated complexes beilstein-journals.org
C-aryl (or hetaryl)-N-phenyl-nitrones and 4-benzylidene-2-phenyloxazol-5(4H)-oneReflux in absolute EtOH5-anilino-4-benzoyl-2-phenyloxazole researchgate.net

Intramolecular Cycloadditions: Intramolecular cycloadditions offer a powerful strategy for the synthesis of fused and bridged heterocyclic systems. For instance, the intramolecular Diels-Alder reaction between a furan (B31954) ring and an allene (B1206475) tethered to it has been utilized in the synthesis of complex natural products. pitt.edu Although specific examples directly involving 3-amino-1,2-oxazol-5(4H)-one are less common in the provided context, the principles of intramolecular cycloadditions of related systems, such as those involving aminofurans and aminooxazoles with allenes, demonstrate the potential of this approach. pitt.edu The photochemical intramolecular cycloaddition of 4- and 5-(2-vinylstyryl)oxazoles leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes. grafiati.com

Rearrangement Pathways

Derivatives of 3-amino-1,2-oxazol-5(4H)-one can undergo various rearrangement reactions, often induced by base or heat, to yield alternative heterocyclic structures.

Base-catalyzed rearrangements are a notable feature of isoxazolone chemistry. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted on the nitrogen with a nitropyridine group, react with triethylamine (B128534) to yield imidazo[1,2-a]pyridines and indoles. researchgate.net The reaction is proposed to proceed via the initial addition of the tertiary amine to the C-4 position of the isoxazolone ring. researchgate.net

Thermally induced rearrangements also play a significant role. Flash vacuum pyrolysis of 2-acyl-3-arylisoxazol-5(2H)-ones at high temperatures can lead to the formation of isomeric 2,5-disubstituted oxazoles, alongside other products. grafiati.com This indicates that temperature can be a critical factor in directing the reaction pathway towards different rearranged products.

Starting MaterialConditionsProduct(s)Reference
3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with N-nitropyridine substituentTriethylamineImidazo[1,2-a]pyridines and Indoles researchgate.net
2-Acyl-3-arylisoxazol-5(2H)-onesFlash vacuum pyrolysis (high temp.)2,5-Disubstituted oxazoles and other products grafiati.com
o-hydroxy substituted Polyimides350 to 450 °CPolybenzoxazoles (PBOs) nih.gov

Rearrangements of oxazolone derivatives can lead to the formation of other heterocyclic systems. A notable transformation is the conversion of 4-(2-oxa-alkylidene)-5(4H)-oxazolones (azlactones) into furanones under acidic conditions. ajrconline.org The selective synthesis of furanones and pyrrolones can also be achieved from the reaction of 3-amino-5-methylisoxazole (B124983) with pyruvic acid derivatives, where only the NH2-nucleophilic center participates in the heterocyclization. researchgate.net

Furthermore, the reaction of 3-(4-nitrobezylidine)-5-phenylfuran-2(3H)-one with benzylamine (B48309) can afford a 1,3-dihydro-2H-pyrrol-2-one derivative, which can then be converted to oxazole or pyrazole (B372694) derivatives. researchgate.net

Derivatization Strategies and Scaffold Modification for 3 Amino 1,2 Oxazol 5 4h One Based Compounds

Functionalization of the Oxazole (B20620) Ring System

The oxazole ring within the 3-amino-1,2-oxazol-5(4H)-one structure is a prime target for chemical modification, offering multiple sites for the introduction of diverse substituents. These modifications can significantly influence the physicochemical and biological properties of the resulting molecules.

Introduction of Aromatic, Heteroaromatic, and Aliphatic Substituents

The introduction of various substituents onto the oxazole ring is a fundamental strategy for creating a library of diverse compounds. While direct functionalization of the 3-amino-1,2-oxazol-5(4H)-one core is not extensively documented, the principles of heterocycle chemistry suggest that N-alkylation and N-arylation of the amino group are feasible synthetic routes. These reactions would involve the reaction of the amino group with suitable alkyl or aryl halides, or through more modern cross-coupling methodologies.

The general reactivity of related oxazolone (B7731731) systems indicates that the C-4 position of the ring can also be a site for substitution, often through condensation reactions with aldehydes and ketones. This approach, however, typically involves a different substitution pattern on the oxazolone core than the one specified.

Table 1: Potential Strategies for Introducing Substituents

StrategyReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, BaseN-Alkyl-3-amino-1,2-oxazol-5(4H)-one
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl-3-amino-1,2-oxazol-5(4H)-one
C-4 CondensationAldehyde/Ketone, Base (on a related oxazolone)4-Substituted-oxazol-5(4H)-one derivative

Synthesis of Schiff's Bases and Imine Derivatives

The primary amino group in 3-amino-1,2-oxazol-5(4H)-one is a key functional handle for the synthesis of Schiff bases and other imine derivatives. This is typically achieved through the condensation reaction with a variety of aldehydes and ketones. nih.govyoutube.com The reaction is generally acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. youtube.commasterorganicchemistry.com

This strategy allows for the introduction of a wide range of aromatic, heteroaromatic, and aliphatic moieties, thereby enabling the systematic exploration of structure-activity relationships. The formation of Schiff bases is a versatile and widely used method in medicinal chemistry to generate diverse molecular libraries. semanticscholar.orglew.roresearchgate.net

Table 2: Synthesis of Schiff Bases from Amino-Heterocycles

Amino-HeterocycleAldehyde/KetoneProductReference
3-Amino-1,2,4-triazole-5-thiol5-ChlorosalicylaldehydeSchiff base of the triazole
1-Amino-2-indanolSubstituted salicylaldehydesSchiff bases of aminoindanol nih.gov

Generation of Fused and Bridged Heterocyclic Systems

The 3-amino-1,2-oxazol-5(4H)-one scaffold can serve as a precursor for the construction of more complex fused and bridged heterocyclic systems. These transformations often involve the participation of the amino group and the endocyclic atoms of the oxazole ring in cyclization reactions.

Formation of Imidazole (B134444) and Imidazoline (B1206853) Analogues

The synthesis of imidazole and imidazoline rings fused to or derived from other heterocyclic systems is a common strategy in medicinal chemistry. wjpsonline.com While direct conversion of 3-amino-1,2-oxazol-5(4H)-one to fused imidazoles is not explicitly detailed in the provided context, the general principles of imidazole synthesis can be applied. For instance, the reaction of an amino-heterocycle with a 1,2-dicarbonyl compound or its equivalent can lead to the formation of a fused imidazole ring. nih.govzsmu.edu.ua

Similarly, imidazoline derivatives can be synthesized from amino-heterocycles through various cyclization strategies. researchgate.net These reactions often involve the use of reagents that provide the necessary two-carbon unit to form the five-membered imidazoline ring.

Synthesis of 1,2,4-Triazin-6(5H)-one Derivatives

A well-documented transformation of oxazol-5(4H)-one derivatives is their conversion into 1,2,4-triazin-6(5H)-ones. This is typically achieved by reacting the oxazolone with a hydrazine (B178648) derivative. nih.govsemanticscholar.org The reaction proceeds through a ring-opening of the oxazolone by the hydrazine, followed by an intramolecular cyclization and dehydration to form the triazine ring. This method provides a straightforward route to a different class of heterocyclic compounds, significantly expanding the chemical space accessible from the oxazolone starting material.

Table 3: Conversion of Oxazol-5(4H)-ones to 1,2,4-Triazin-6(5H)-ones

Oxazol-5(4H)-one DerivativeHydrazine DerivativeReaction ConditionsProductReference
2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid derived oxazolonesPhenylhydrazine (B124118)Acetic acid, Sodium acetate, Reflux1,2,4-Triazin-6(5H)-one derivatives nih.gov
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one--Fused triazine derivatives researchgate.net

Access to Other Polyfunctional Heterocycles (e.g., Pyrazolopyridines)

The versatility of the 3-amino-1,2-oxazol-5(4H)-one scaffold could potentially be extended to the synthesis of other fused heterocyclic systems, such as pyrazolopyridines. The synthesis of pyrazolopyridines often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or a suitable equivalent. nih.govmdpi.com

A plausible synthetic route starting from a derivative of 3-amino-1,2-oxazol-5(4H)-one would first require transformation of the oxazole ring into a pyrazole (B372694) ring, which could then undergo cyclization with a dicarbonyl compound to form the fused pyridine (B92270) ring. While this is a multi-step process, it highlights the potential of the starting scaffold to serve as a building block for a variety of complex heterocyclic structures.

Stereoselective Synthesis of Enantiomerically Enriched Derivatives

The synthesis of single-enantiomer compounds from racemic mixtures is a cornerstone of modern pharmaceutical and materials science. For derivatives of 3-amino-1,2-oxazol-5(4H)-one, also known as oxazolones or azlactones, several stereoselective strategies have been developed to access enantiomerically enriched products, which are valuable precursors to non-proteinogenic α-amino acids.

Dynamic Kinetic Resolution (DKR) of Oxazolones

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds from racemates, aiming for a theoretical maximum yield of 100% of a single enantiomer. The process is particularly effective for oxazol-5(4H)-ones due to a key structural feature: the high acidity of the proton at the α-position (C4). acs.orgacs.org The pKa of this proton is approximately 9, which facilitates rapid racemization of the stereocenter via an achiral, aromatic oxazole enol intermediate. acs.orgacs.org

The DKR process involves the use of a chiral catalyst that selectively reacts with one enantiomer of the rapidly equilibrating racemic mixture at a much faster rate than the other. acs.orgacs.org This preferential reaction establishes a Curtin-Hammett scenario, where the continuous racemization of the less reactive enantiomer into the more reactive one allows for the theoretical conversion of the entire racemic starting material into a single enantiomeric product. acs.orgacs.org The alcoholytic DKR of oxazol-5(4H)-ones has emerged as a significant method for producing a wide array of enantiomerically enriched α-amino acid derivatives. acs.orgacs.org This strategy has been successfully implemented using various types of catalysts, including transition metal complexes, enzymes, and small organic molecules. acs.org

Peptide-Catalyzed and Chiral Catalyst Systems

Among the various chiral catalysts explored for the DKR of oxazolones, short peptide sequences and bifunctional organocatalysts have shown significant promise. acs.orgmdpi.com

Peptide Catalysts:

Research has demonstrated the efficacy of tetrapeptides in catalyzing the methanolytic DKR of oxazol-5(4H)-ones, yielding enantiomerically enriched α-amino acid methyl esters with high levels of stereoselectivity. acs.orgacs.orgnih.gov A notable example involves the optimization of a tetrapeptide catalyst that provides methyl ester products with enantiomeric ratios (er) ranging from 88:12 to as high as 98:2. acs.orgacs.orgnih.gov The study found that oxazolones with benzylic-type substituents at the C4 position were particularly effective substrates for this catalytic system. acs.orgnih.gov

The mechanism of this peptide-catalyzed process was probed through structural analysis, including high-field NOESY analysis, and truncation studies. acs.orgnih.gov These investigations suggest that the peptide adopts a specific secondary structure in solution, creating a well-defined chiral environment for the reaction. acs.org Hydrogen bonding interactions between the peptide and the oxazolone substrate are believed to be crucial for the catalytic activity and stereoinduction. acs.orgacs.org

The table below summarizes the performance of an optimized tetrapeptide catalyst in the methanolytic DKR of 2-phenyl-4-benzyl-1,3-oxazol-5(4H)-one under specific reaction conditions. acs.org

Table 1: Peptide-Catalyzed Methanolytic DKR of an Oxazolone Reaction conditions: oxazolone (1 equiv, 0.05 mmol), peptide catalyst (20 mol %), MeOH (5 equiv, 0.25 mmol), solvent (0.50 mL, 0.10 M), 4 °C, 24 h. acs.org

CatalystSolventConversion (%)¹Enantiomeric Ratio (S:R)²
Peptide 9kCCl₄>9998:2
Peptide 9kToluene>9997:3
Peptide 9kCH₂Cl₂>9996:4
Peptide 9kTHF>9991:9
¹Conversion defined by ¹H NMR integration of the product alpha signal relative to an internal standard. acs.org
²Determined by chiral HPLC. acs.org

Chiral Bifunctional Organocatalysts:

In addition to peptides, chiral bifunctional organocatalysts, such as those based on (thio)urea and squaramide scaffolds, have been effectively used in the DKR of azlactones. mdpi.com These catalysts operate through hydrogen-bonding interactions, simultaneously activating both the oxazolone and the nucleophile to facilitate an enantioselective ring-opening reaction. mdpi.com This strategy has been applied to various asymmetric reactions, including the alcoholysis of azlactones, demonstrating the versatility and efficiency of this approach for generating optically pure compounds. mdpi.com

Diversity-Oriented Synthesis (DOS) Leveraging the Oxazolone Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate libraries of structurally diverse small molecules from a common starting material in a limited number of synthetic steps. nih.govrsc.org Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space to produce a wide range of molecular architectures, which can then be screened for biological activity. nih.govrsc.org

The 3-amino-1,2-oxazol-5(4H)-one scaffold is an excellent starting point for DOS strategies. Its inherent reactivity and multiple functionalization points allow for the creation of diverse molecular libraries. The core oxazolone ring can undergo various transformations:

Ring-Opening Reactions: As discussed previously, the oxazolone ring can be opened by a variety of nucleophiles (e.g., alcohols, amines, thiols) to generate diverse α-amino acid derivatives. acs.org Employing a range of different nucleophiles in combination with the oxazolone core can rapidly generate a library of compounds with varying side chains.

Reactions at the C4 Position: The acidic C4-proton allows for facile enolization, creating a nucleophilic center that can react with various electrophiles. This enables the introduction of a wide array of substituents at this position, further increasing structural diversity.

Cycloaddition Reactions: The exocyclic double bond in certain tautomeric forms of the oxazolone can participate in cycloaddition reactions, leading to the formation of more complex, polycyclic scaffolds.

By systematically applying these transformations and combining them with various building blocks, the oxazolone scaffold serves as a versatile platform for the diversity-oriented synthesis of natural product-like molecules and other novel chemical entities for drug discovery and chemical biology. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Amino 1,2 Oxazol 5 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 3-amino-1,2-oxazol-5(4H)-one derivatives. Through the analysis of various nuclei such as ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) for Proton Assignment and Coupling Analysis

¹H NMR spectroscopy provides critical information about the chemical environment of protons within a molecule. For derivatives of 1,2-oxazol-5(4H)-one, the chemical shifts (δ) and coupling constants (J) of protons are indicative of their position and relationship to neighboring protons. ipb.pt

For instance, in certain 4-substituted-1,3-oxazol-5(4H)-one derivatives, the proton at the C-4 position can appear as a doublet of doublets, indicating coupling to two different protons. mdpi.com The olefinic proton in 4-(arylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one derivatives typically resonates as a singlet in the downfield region, around 8.82-8.90 ppm. sapub.org The amino protons (NH₂) of related imidazole (B134444) derivatives have been observed as a broad singlet at approximately 8.43 ppm. sapub.org In more complex systems, such as those with peptide linkages, NH protons can be significantly downfield-shifted due to intramolecular hydrogen bonding. acs.org

Table 1: Representative ¹H NMR Data for Oxazolone (B7731731) and Related Derivatives

Compound/Fragment Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
4-(4-Bromobenzylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one =CH- 8.90 s - sapub.org
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (1,3-oxazol-5(4H)-one) H-4 4.32 d 4.7 mdpi.com
3-Amino-5-(4-bromobenzylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one NH₂ 8.43 s - sapub.org
N-acyl-α-amino acid H-4 4.29 dd - mdpi.com

Note: Chemical shifts are dependent on the solvent and specific molecular structure.

Carbon NMR (¹³C NMR) for Carbon Skeleton Confirmation

In the context of 1,2-oxazol-5(4H)-one derivatives, the carbonyl carbon (C=O) of the oxazolone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum. For example, in methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the C-5 carbon of the 1,2-oxazole ring resonates at δ 179.5 ppm. beilstein-journals.org The other ring carbons, C-3 and C-4, appear at δ 150.2 ppm and δ 108.3 ppm, respectively. beilstein-journals.org Cyclization of an N-acyl-α-amino acid to a 1,3-oxazol-5(4H)-one can result in a significant downfield shift of the C-4 signal. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 1,2-Oxazolone Derivatives

Carbon Atom Chemical Shift Range (δ, ppm) Notes Reference
C=O (in acids and esters) 170 - 185 The carbonyl carbon of the oxazolone ring falls in this range. libretexts.org
C-5 (1,2-oxazole) ~179.5 Example from a specific derivative. beilstein-journals.org
C-3 (1,2-oxazole) ~150.2 Example from a specific derivative. beilstein-journals.org
C-4 (1,2-oxazole) ~108.3 Example from a specific derivative. beilstein-journals.org

Nitrogen NMR (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms in a molecule. ipb.pt The chemical shifts of nitrogen atoms are highly sensitive to their chemical environment, including hybridization and participation in hydrogen bonding.

For 1,2-oxazole derivatives, ¹⁵N NMR can definitively distinguish between isomers. beilstein-journals.org In a study of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the ¹⁵N NMR spectrum of one derivative showed characteristic resonances for the piperidine (B6355638) nitrogen at δ -294.6 ppm and the 1,2-oxazole nitrogen at δ -3.1 ppm. beilstein-journals.org The use of ¹⁵N-labeled hydroxylamine (B1172632) hydrochloride in the synthesis of a 1,2-oxazole derivative allowed for the unambiguous assignment of the ring structure through the observation of ¹H,¹⁵N and ¹³C,¹⁵N coupling constants. beilstein-journals.org Specifically, a ²JH3–N2 coupling constant of 14.36 Hz was observed. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. vscht.cz

For 3-amino-1,2-oxazol-5(4H)-one and its derivatives, key IR absorption bands include:

N-H Stretching: The amino group (NH₂) typically shows two absorption bands in the range of 3200-3600 cm⁻¹. mvpsvktcollege.ac.in Primary amines exhibit two spikes, while secondary amines show one. mvpsvktcollege.ac.in

C=O Stretching: The carbonyl group of the oxazol-5(4H)-one ring gives rise to a strong absorption band. In 4-(arylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one derivatives, this band appears around 1755-1770 cm⁻¹. sapub.org For saturated aliphatic ketones, the C=O stretch is typically observed around 1715 cm⁻¹. libretexts.org

C=N Stretching: The carbon-nitrogen double bond within the heterocyclic ring can also be identified. For a 1,3-oxazol-5(4H)-one derivative, a C=N stretch was reported at 1656 cm⁻¹. sapub.org

C-O Stretching: The carbon-oxygen single bond stretch within the ring is also observable, often in the 1300-1000 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Oxazolone Derivatives

Functional Group Bond Absorption Range (cm⁻¹) Intensity Reference
Amino N-H stretch 3200 - 3600 Weak to Medium mvpsvktcollege.ac.in
Carbonyl (oxazolone) C=O stretch 1755 - 1770 Strong sapub.org
Imine C=N stretch ~1656 - sapub.org
Olefinic C-H stretch 3123 - 3220 - sapub.org
Aromatic C-H stretch ~3050 - sapub.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. uni-saarland.de In the mass spectrometer, molecules are ionized, and the resulting molecular ion (M⁺) is detected. The molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments can provide valuable structural information. chemguide.co.uklibretexts.org

For derivatives of 3-amino-1,2-oxazol-5(4H)-one, the mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. sapub.org The fragmentation pattern will be characteristic of the specific structure. For example, in amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.org The presence of an odd number for the molecular ion peak is often indicative of a molecule containing an odd number of nitrogen atoms, according to the nitrogen rule. libretexts.org The fragmentation of the heterocyclic ring itself can also lead to characteristic fragment ions, aiding in the structural confirmation.

Table 4: Common Fragments in Mass Spectrometry

Fragment m/z Possible Origin Reference
C₂H₅⁺ 29 Loss of an ethyl group. savemyexams.com
CHO 29 Loss of a formyl group from an aldehyde. libretexts.org
CH₂OH⁺ 31 Common fragment from primary alcohols. savemyexams.com
C₃H₇⁺ 43 Propyl cation. savemyexams.com
COOH 45 Loss of a carboxyl group. libretexts.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This methodology provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to establishing structure-property relationships for 3-amino-1,2-oxazol-5(4H)-one and its derivatives. The solid-state packing and molecular conformation significantly influence the bulk properties of these materials, including their thermal stability and nonlinear optical (NLO) responses. rsc.orgnih.gov

In the crystalline state, the molecules often form extensive networks of intermolecular interactions. For instance, the crystal structure of (Z)-4-Arylidene-2((E)-styryl)-5(4H)-oxazolone derivatives reveals specific stereochemistry, with a (Z)-configuration at the exocyclic C=C bond of the oxazolone ring and an (E)-configuration in the styryl moiety. beilstein-journals.org The planarity of the oxazolone ring is a common feature, with minimal atomic deviation from the mean plane. dergipark.org.tr In many derivatives, intermolecular C-H···O hydrogen bonds link molecules into centrosymmetric dimers. dergipark.org.tr These dimers can be further connected by other weak interactions, creating a robust three-dimensional network. nih.gov The precise arrangement of molecules in the crystal lattice, particularly the formation of noncentrosymmetric space groups, is a critical factor for achieving significant second-order NLO properties. rsc.org

Detailed crystallographic studies of various derivatives have provided critical insights. For example, the analysis of a peptide oxazolone, 2-(1'-benzyloxycarbonylamino-1'-methyl)ethyl-4-benzyl-oxazol-5(4H)-one , showed that in its enantiomeric form, the oxazolone ring is positioned between two phenyl rings. nih.gov In another case, the structure of an isoxazole (B147169) derivative of cinnamaldehyde (B126680) was elucidated, confirming the molecular framework and providing insight into its solid-state features. tandfonline.com These structural details, including bond lengths such as the C=N double bond within the oxazolone ring, confirm theoretical expectations and provide a solid foundation for understanding their chemical behavior.

Table 1: Selected Crystallographic Data for an Oxazol-5-one Derivative This table presents selected bond lengths and angles for (4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one), comparing experimental X-ray diffraction data with theoretical values from Density Functional Theory (DFT) calculations.

ParameterBond/AngleExperimental (X-ray)Theoretical (DFT/B3LYP)
Bond Length (Å) S1–C21.7011.738
O1–C71.3851.365
O2–C71.2051.206
Bond Angle (°) O1–C7–O2117.80119.26
C6–C5–C4129.50130.63
Data sourced from Aygün et al. (2018). dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions in molecules. For derivatives of 3-amino-1,2-oxazol-5(4H)-one, the absorption spectra offer valuable information about their electronic structure, the influence of various substituents, and their interaction with the surrounding solvent environment. mdpi.comresearchgate.net

Many derivatives of 3-amino-1,2-oxazol-5(4H)-one display solvatochromism, where the color of the substance, and thus its UV-Vis absorption and emission spectra, changes with the polarity of the solvent. dntb.gov.uanih.gov This effect is a strong indicator of a significant alteration in the molecule's dipole moment upon electronic excitation, which is characteristic of an intramolecular charge transfer (ICT) process. nih.govresearchgate.net This ICT typically occurs from an electron-donating group (donor) to an electron-accepting group (acceptor) through the π-conjugated framework of the molecule, a classic "push-pull" system. nih.gov

The absorption maxima for these compounds can range from the near-UV to the visible region (380–450 nm). beilstein-journals.orgdntb.gov.ua A pronounced positive emission solvatochromism, where the emission maximum shifts to longer wavelengths (a bathochromic or red shift) as solvent polarity increases, is a hallmark of these systems. nih.gov This indicates that the excited state is more polar than the ground state and is stabilized by polar solvents. The relationship between the Stokes shift (the energy difference between the absorption and emission maxima) and solvent polarity can be analyzed using models like the Lippert-Mataga plot to confirm the ICT nature of the excited state. nih.gov The strength of the ICT and the resulting solvatochromic behavior can be fine-tuned by modifying the electron donor and acceptor groups. worldscientific.com

Table 2: Solvatochromic Data for a Pyrrolyl-Isoxazole Derivative (PPI) This table shows the effect of solvent polarity on the absorption and fluorescence maxima of a pyrrolyl-isoxazole derivative.

SolventPolarity (ε)Absorption Max (λabs, nm)Fluorescence Max (λem, nm)Stokes Shift (cm-1)
Cyclohexane2.023684616424
Dichloromethane8.933704736825
Butanol17.513694766985
DMF36.713724786865
DMSO46.683724806962
Data sourced from Titov et al. (2011). lew.ro

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the average duration a molecule remains in its excited state is measured by the fluorescence lifetime (τf). Both are critical parameters for understanding the dynamics of the excited state.

For many 3-amino-1,2-oxazol-5(4H)-one derivatives, these properties are highly sensitive to the molecular structure and the solvent environment. nih.govresearchgate.net For example, push-pull oxazolone derivatives can exhibit high fluorescence quantum yields, reaching up to 0.75 in some cases. researchgate.net However, the quantum yield often decreases in more polar solvents. nih.gov This fluorescence quenching is typically attributed to the stabilization of the ICT state in polar environments, which can enhance non-radiative decay pathways and reduce emission efficiency. nih.govlew.ro In contrast, some derivatives show an increase in quantum yield in polar solvents, suggesting that the specific molecular structure dictates the dominant de-excitation pathway. lew.ro

Fluorescence lifetimes for these compounds are often in the nanosecond range (e.g., 1.40–4.60 ns). researchgate.net Time-resolved fluorescence measurements can sometimes reveal multi-exponential decays, which may indicate the presence of multiple emissive species or different molecular conformations in the excited state. nih.gov In some systems, immobilization in a rigid matrix, like a PVC polymer film, can lead to a dramatic enhancement of the fluorescence quantum yield and lifetime by restricting intramolecular rotations and vibrations that would otherwise lead to non-radiative decay. researchgate.net

Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule is excited by the simultaneous absorption of two lower-energy photons. This process is highly dependent on the molecular structure, particularly the presence of strong intramolecular charge transfer. sciengine.com Push-pull derivatives of 3-amino-1,2-oxazol-5(4H)-one have been specifically designed as effective 2PA chromophores. researchgate.net

The effectiveness of a molecule for 2PA is quantified by its 2PA cross-section (σ₂). By strategically combining electron donor and acceptor groups on the oxazolone framework, molecules with high 2PA cross-sections, in the range of 200–500 GM (Goeppert-Mayer units), have been developed. researchgate.net The design of these chromophores often focuses on creating a large change in dipole moment between the ground and excited states, which is a key factor for a strong 2PA response. gatech.educhemrxiv.org The investigation of these higher-order processes is crucial for developing new materials for advanced applications like two-photon fluorescence microscopy and optical data storage. nih.govomicsdi.org


Mechanistic Investigations of Biological Activities of 3 Amino 1,2 Oxazol 5 4h One and Its Bioactive Analogues in Vitro Studies

Antimicrobial Activity Research

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. mdpi.com Analogues of 3-amino-1,2-oxazol-5(4H)-one have been a subject of interest in this field, with studies investigating their ability to inhibit the growth of various bacteria and to prevent the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat.

Several studies have demonstrated the potential of 1,2-oxazole derivatives to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of 1,2-oxazole derivatives were synthesized and tested against Staphylococcus aureus, Staphylococcus epidermidis (Gram-positive), Escherichia coli, and Proteus mirabilis (Gram-negative). researchgate.net The results indicated that some of these synthesized compounds exhibited significant antibacterial activity, with four of them showing potential even greater than the standard antibiotic, ciprofloxacin. researchgate.netresearchgate.net

Another study focused on 2-phenyloxazol-5(4H)-one arylhydrazones, which were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The findings suggested that these compounds have inhibitory effects on the tested bacterial cultures, indicating their potential as antimicrobial agents. researchgate.net Similarly, research on 4-substituted-2-phenyl oxazol-5(4H)-one derivatives revealed that some of the synthesized compounds displayed noteworthy activity against certain microorganisms. researchgate.net It was observed that the presence of a methoxy (B1213986) group on the benzylidene ring of 4-substituted benzylidene-2-phenyloxazol-5(4H)-ones enhanced their antibacterial activity against both Gram-positive and Gram-negative organisms. researchgate.net

The antimicrobial activity of 5(4H)-oxazolone-based sulfonamides was also investigated against a range of bacteria. mdpi.comnih.gov Several of these compounds, particularly those with unsubstituted phenyl, 4-methoxy, and 4-nitro substitutions, demonstrated broad-spectrum activity. mdpi.com In contrast, the introduction of a naphthyl group resulted in a loss of activity against all tested bacterial strains. nih.gov

A study on 4-benzylidene-2-methyl-oxazoline-5-one showed that it created inhibition zones of 12-15 mm against 78.60% of the tested bacteria, with the largest inhibition zone observed against S. aureus. umz.ac.ir The table below summarizes the minimum inhibitory concentrations (MICs) of some oxazolone (B7731731) derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
5(4H)-Oxazolone-based sulfonamide (9h)Aspergillus niger4 mdpi.com
5(4H)-Oxazolone-based sulfonamide (9h)Candida albicans2 mdpi.com
5(4H)-Oxazolone-based sulfonamide (9c)Aspergillus niger8 mdpi.com
5(4H)-Oxazolone-based sulfonamide (9c)Candida albicans4 mdpi.com
2-Aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione (4b)Bacillus subtilis ATCC 668362.5 semanticscholar.orgnih.gov
2-Aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione (4b)Staphylococcus aureus ATCC 653862.5 semanticscholar.orgnih.gov
2-Aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione (4b)Escherichia coli ATCC 873962.5 semanticscholar.orgnih.gov
PUB9Staphylococcus aureusNoticeably high nih.gov
PUB10Staphylococcus aureusNoticeably high nih.gov

This table is interactive. You can sort and filter the data.

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial treatments. umz.ac.ir Several studies have investigated the potential of 1,2-oxazole analogues to inhibit the formation of these resilient structures.

Research on 5(4H)-oxazolone-based sulfonamides demonstrated that certain derivatives could significantly reduce biofilm formation by both S. aureus and P. aeruginosa. mdpi.com Specifically, compounds with unsubstituted phenyl, 4-methoxy, and 4-nitro substitutions were the most effective at inhibiting biofilm formation. mdpi.com Another study on isoxazole (B147169) derivatives, PUB9 and PUB10, showed that they were capable of reducing more than 90% of biofilm-forming cells of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov

Furthermore, new oxazole (B20620) carboxylic acid derivatives, macrooxazoles, were found to interfere with the biofilm formation of Staphylococcus aureus, with some compounds inhibiting biofilm formation by up to 79% at a concentration of 250 µg/mL. semanticscholar.org An oxazole derivative named 5H6 was shown to inhibit the formation of Streptococcus mutans biofilms, which are a primary cause of dental caries. nih.gov The table below presents the anti-biofilm activity of some oxazole derivatives.

Compound/DerivativeOrganismInhibitionReference
Macrooxazole 2Staphylococcus aureus65% at 250 µg/mL semanticscholar.org
Macrooxazole 3Staphylococcus aureus75% at 250 µg/mL semanticscholar.org
Macrocidin 5Staphylococcus aureus79% at 250 µg/mL semanticscholar.org
Macrocidin 6Staphylococcus aureus76% at 250 µg/mL semanticscholar.org
PUB9S. aureus, P. aeruginosa, C. albicans>90% reduction nih.gov
PUB10S. aureus, P. aeruginosa, C. albicans>90% reduction nih.gov
5(4H)-Oxazolone-based sulfonamides (9a, 9b, 9f)S. aureus, P. aeruginosaHigh inhibition mdpi.com
N-acyl-α-amino acid 2Enterococcus faecium E5MBEC = 15.6 µg/mL semanticscholar.orgnih.gov
1,3-oxazol-5(4H)-one 3Enterococcus faecium E5MBEC = 15.6 µg/mL semanticscholar.orgnih.gov

This table is interactive. You can sort and filter the data. MBEC stands for Minimum Biofilm Eradication Concentration.

The antimicrobial effects of 1,2-oxazole derivatives are believed to stem from their interaction with various molecular targets within bacterial cells. One proposed mechanism is the inhibition of essential enzymes. For example, the anti-virulence activities of 5(4H)-oxazolone-based sulfonamides are suggested to be due to the blocking of quorum sensing (QS) receptors, which are crucial for regulating bacterial virulence. mdpi.com

Another study on an oxazole derivative, 5H6, found that it inhibited the synthesis of extracellular polysaccharides in Streptococcus mutans by antagonizing glucosyltransferases (Gtfs) in vitro, without affecting bacterial growth. nih.gov These polysaccharides are vital for the formation and stability of dental plaque biofilms. nih.gov Additionally, the ability of oxazole derivatives to form noncovalent interactions with a wide range of proteins may contribute to their diverse biological activities. nih.gov

Antiproliferative and Anticancer Activity Studies

In addition to their antimicrobial properties, 1,2-oxazole derivatives have shown promise as anticancer agents. Research in this area has focused on their ability to kill cancer cells and to trigger programmed cell death, a key mechanism for eliminating cancerous cells.

A number of studies have reported the cytotoxic effects of 1,2-oxazole analogues against various cancer cell lines. For instance, some 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives displayed significant anticancer activity against HT-29 cancer cell lines. researchgate.net Similarly, 4-arylidene derivatives of 3-amino-1H-pyrazol-5(4H)-one, a related heterocyclic compound, showed an IC₅₀ value of 11.3 μM against HT-29 cells.

Derivatives of researchgate.netoxazolo[5,4-e]isoindole have demonstrated potent antitumor properties, reducing the in vitro growth of various tumor models, including the NCI 60 human tumor cell line panel. researchgate.net The antiproliferative activity of certain compounds in this class was found to be linked to the impairment of microtubule function during mitosis. researchgate.net Furthermore, a new class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netoxazoles showed potent activity in the NCI 60 human cancer cell line screen, with GI₅₀ values reaching the nanomolar level. nih.gov

The table below summarizes the cytotoxic activity of various oxazolone derivatives against different cancer cell lines.

Compound/Derivative ClassCell LineIC50/GI50 ValueReference
4-Arylidene derivatives of 3-amino-1H-pyrazol-5(4H)-oneHT-2911.3 μM
researchgate.netoxazolo[5,4-e]isoindoles (15r)DMPM STO0.06±0.01 µM unipa.it
researchgate.netoxazolo[5,4-e]isoindoles (16j)DMPM MP80.07±0.02 µM unipa.it
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netoxazolesNCI 60 panel0.08–0.41 μM (mean graph midpoints) nih.gov
5-aminoisoxazole 10Human tumor cell lines0.04-12 μM unipa.it
Resorcinyl isoxazole amide 1Human tumor xenografts2.3 to 49.6 nM unipa.it
2-[1-(4-methoxyphenyl)-9H-β-carbolin-3-yl]-4-(benzylidene)-4H-oxazol-5-one (11)Glioma (U251)0.48 µM mdpi.com
2-[1-(4-methoxyphenyl)-9H-β-carbolin-3-yl]-4-(benzylidene)-4H-oxazol-5-one (11)Prostate (PC-3)1.50 µM mdpi.com
2-[1-(4-methoxyphenyl)-9H-β-carbolin-3-yl]-4-(benzylidene)-4H-oxazol-5-one (11)Ovarian (OVCAR-03)1.07 µM mdpi.com
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112Caco-20.89 µM preprints.org
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112HCT-1162.85 µM preprints.org
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112HT-291.65 µM preprints.org

This table is interactive. You can sort and filter the data. IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that 1,2-oxazole derivatives can trigger this process in cancer cells.

For example, the study of researchgate.netoxazolo[5,4-e]isoindole derivatives revealed their ability to induce apoptosis as a consequence of inhibiting tubulin polymerization, which disrupts the cell cycle. researchgate.net Similarly, a new class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netoxazoles was found to induce apoptosis through the mitochondrial pathway. nih.govacs.org This was accompanied by a G2/M phase cell cycle arrest, mitochondrial depolarization, the generation of reactive oxygen species, and PARP cleavage. nih.gov

Furthermore, research on 5(4H)-oxazolone-based sulfonamides demonstrated that these compounds could trigger apoptosis in a dose-dependent manner by increasing the levels of activated caspases 3/7 in a pancreatic cancer cell line. mdpi.com Additionally, 1,2,4-oxadiazole (B8745197) derivatives have been investigated for their potential to inhibit the programmed cell death 1 (PD-1) signaling pathway, which is involved in immune suppression. google.com By inhibiting this pathway, these compounds could potentially enhance the body's immune response against tumors. google.com

Antioxidant Activity Mechanisms

Radical Scavenging Capabilities (e.g., DPPH method)

The antioxidant potential of 3-amino-1,2-oxazol-5(4H)-one and its derivatives has been a subject of scientific investigation, often employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method provides a straightforward and widely used approach to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. mdpi.com The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically, with a more significant decrease in absorbance indicating higher radical scavenging activity. mdpi.com

While direct studies on the radical scavenging activity of the parent compound, 3-amino-1,2-oxazol-5(4H)-one, are not extensively detailed in the provided context, research on its structural analogs and derivatives provides valuable insights. For instance, studies on various oxazolone derivatives have demonstrated a broad spectrum of biological activities, including antioxidant properties. researchgate.netbohrium.com The antioxidant activity is often attributed to the core heterocyclic structure and the nature of substituents at different positions.

Research on related heterocyclic compounds, such as those containing an oxadiazole ring, has shown promising free radical scavenging activity in DPPH assays. semanticscholar.org For example, a study on 1,3,4-oxadiazole (B1194373) derivatives fused with amino acids revealed significant antioxidant potential. semanticscholar.org Similarly, certain pyrrolidin-2-one derivatives have exhibited potent antioxidant activity, with some showing higher efficacy than the standard antioxidant ascorbic acid. nih.gov These findings suggest that the heterocyclic core can play a crucial role in radical scavenging.

The presence of specific functional groups is known to influence antioxidant capacity. For example, the introduction of a hydroxyl group on the aromatic ring of coumarin (B35378) derivatives has been correlated with their DPPH radical scavenging effects. nih.gov In the case of quinazolinone-vanillin derivatives, compounds with multiple electron-donating groups demonstrated the highest DPPH scavenging activity. sapub.org

A study on a novel 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one compound showed superior DPPH scavenging ability compared to the synthetic antioxidant butylated hydroxytoluene (BHT) and comparable to ascorbic acid. japsonline.com This highlights the significant impact of the phenolic hydroxyl group in enhancing antioxidant activity.

In another study, phenylacrylamide derivatives of triazoles, synthesized from oxazolone precursors, were found to possess notable antioxidant activity in the DPPH assay. scispace.com This further supports the idea that the oxazolone scaffold can be a valuable starting point for developing compounds with radical scavenging properties.

Below is a table summarizing the DPPH radical scavenging activity of some related compounds as reported in the literature.

Table 1: DPPH Radical Scavenging Activity of Selected Compounds

Compound/Derivative Concentration % Inhibition/Activity Reference
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one 100 µM 84.64% japsonline.com
Ascorbic Acid (Standard) 100 µM 87.15% japsonline.com
Butylated Hydroxytoluene (BHT) (Standard) 100 µM 55.17% japsonline.com
Quinazolinone-vanillin derivative (Compound 5) 1 mg/mL 61.53% sapub.org
Phenylacrylamide derivative of triazole (Compound 7b) - IC50: 28.23 µg/ml scispace.com
Phenylacrylamide derivative of triazole (Compound 7c) - IC50: 89.86 µg/ml scispace.com
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one - 1.5 times higher than ascorbic acid nih.gov

Molecular Interaction and Target Elucidation Studies

Interaction with Specific Enzymes and Receptors within Biological Systems

The biological activities of 3-amino-1,2-oxazol-5(4H)-one and its analogs often stem from their interactions with specific enzymes and receptors. The oxazolone scaffold serves as a versatile framework for designing molecules that can bind to and modulate the function of various biological targets. bohrium.com

Enzyme Inhibition:

Several studies have highlighted the potential of oxazolone derivatives as enzyme inhibitors. For instance, certain 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have been identified as having anti-inflammatory properties. researchgate.net A molecular docking study on new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones suggested their interaction with cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in inflammation. nih.gov

Furthermore, oxazolone derivatives have been investigated as inhibitors of other enzymes. For example, a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derived from cinnamic acid were found to inhibit human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. nih.gov Some oxazolone derivatives have also shown tyrosinase inhibitory activity, which is relevant for conditions related to melanin (B1238610) overproduction. researchgate.net

Receptor Binding:

The interaction of oxazolone analogs with various receptors has also been explored. A study on oxazole and urea (B33335) analogs of morphinan, a class of compounds that interact with opioid receptors, evaluated their binding affinity at μ, δ, and κ opioid receptors. nih.gov The results indicated that the oxazole-containing analogs had decreased affinities at κ and μ receptors compared to their aminothiazole counterparts. nih.gov

In another context, derivatives of 1,3,4-oxadiazole, which share some structural similarities with the oxazolone core, have been studied as agonists for the G protein-coupled receptor 88 (GPR88). nih.gov

The table below summarizes some of the reported interactions of oxazolone analogs with specific enzymes and receptors.

Table 2: Interaction of Oxazolone Analogs with Enzymes and Receptors

Compound Class/Derivative Target Enzyme/Receptor Observed Effect Reference
2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones COX-1, COX-2 Potential interaction suggested by molecular docking nih.gov
(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones Human Acetylcholinesterase (hAChE) Reversible inhibition nih.gov
Oxazolone derivatives Tyrosinase Inhibitory activity researchgate.net
Oxazole analogs of morphinan μ, δ, κ Opioid Receptors Decreased affinity at κ and μ receptors nih.gov

Elucidation of Biochemical Pathway Modulation

The interaction of 3-amino-1,2-oxazol-5(4H)-one analogs with specific molecular targets can lead to the modulation of various biochemical pathways. Understanding these modulations is crucial for elucidating their mechanisms of action.

For example, compounds that inhibit COX enzymes can modulate the arachidonic acid pathway, thereby reducing the production of pro-inflammatory prostaglandins. Similarly, acetylcholinesterase inhibitors affect the cholinergic signaling pathway by increasing the levels of the neurotransmitter acetylcholine. nih.gov

In the context of cancer, some derivatives have shown the potential to interfere with critical signaling pathways. For instance, certain pyrazolone (B3327878) derivatives, which share a five-membered heterocyclic ring structure, have been found to exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. While not directly about 3-amino-1,2-oxazol-5(4H)-one, this suggests a potential mechanism for related heterocyclic compounds.

Furthermore, some heterocyclic compounds are being investigated as modulators of the Wnt signaling pathway, which is implicated in various developmental processes and diseases, including cancer. google.com The ability of small molecules to influence such fundamental pathways highlights the therapeutic potential of novel heterocyclic scaffolds.

Research on pyrrolidin-2-one derivatives has shown that their antioxidant activity, as measured by the reducing power assay, involves the donation of an electron, which results in the reduction of Fe³⁺ to Fe²⁺. nih.gov This indicates their ability to interfere with redox-sensitive pathways.

Binding Site Analysis and Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For 3-amino-1,2-oxazol-5(4H)-one and its analogs, SAR studies help in understanding how different structural modifications influence their interaction with biological targets.

Several studies have highlighted key SAR aspects for oxazolone derivatives. The nature and position of substituents on the oxazolone ring and any attached aryl groups can significantly impact activity. For example, in a series of linezolid (B1675486) analogs, which contain an oxazolidinone ring, it was found that only smaller, non-polar fragments were tolerated at the C5-acylaminomethyl moiety, while larger and polar ones led to a decrease in antibacterial activity. kcl.ac.uk

In the case of GPR88 agonists based on a 1,3,4-oxadiazole scaffold, SAR studies revealed that agonist activity was generally correlated with the lipophilicity of the compounds. nih.gov Modifications that decreased lipophilicity often led to a loss of potency. nih.gov

For STAT3 inhibitors based on an N-methylglycinamide scaffold, SAR studies showed that specific substitutions on the aromatic ring could either enhance or decrease activity. For instance, a single fluorine substitution at the 3-position improved potency, whereas chlorine substitution at the ortho- or meta-position decreased it. acs.org

Molecular docking studies can provide valuable insights into the binding modes of these compounds. For (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one inhibitors of hAChE, docking studies revealed that both the benzylidene and styryl moieties are involved in non-covalent interactions with the enzyme. nih.gov

The table below presents some key SAR findings for oxazolone-related compounds.

Table 3: Structure-Activity Relationship (SAR) Insights for Oxazolone Analogs

Compound Class Key SAR Findings Reference
Linezolid analogs (oxazolidinones) Smaller, non-polar fragments at the C5-acylaminomethyl moiety are preferred for antibacterial activity. kcl.ac.uk
GPR88 agonists (1,3,4-oxadiazoles) Agonist activity is positively correlated with lipophilicity. nih.gov
STAT3 inhibitors (N-methylglycinamide scaffold) A single fluorine at the 3-position of the aromatic ring improves potency, while chlorine at the ortho- or meta-position decreases it. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
3-Amino-1,2-oxazol-5(4H)-one
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Ascorbic acid
Butylated hydroxytoluene (BHT)
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
4-benzylidene-2-phenyloxazol-5(4H)-one
2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-one
(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one

Applications of 3 Amino 1,2 Oxazol 5 4h One in Advanced Chemical Synthesis and Material Science

Versatile Building Blocks in Organic Synthesis

The isoxazol-5(4H)-one core is of considerable interest in organic synthesis because it serves as a stable yet reactive intermediate that can be transformed into various acyclic and heterocyclic structures. nih.gov The presence of an amino group at the C3 position of 3-Amino-1,2-oxazol-5(4H)-one provides an additional reactive site, further expanding its synthetic utility. The transformations of this scaffold often depend on reaction conditions and the electronic properties of substituents on the ring. nih.gov

Synthesis of Non-Proteinogenic Amino Acids and Peptide Mimetics

Non-proteinogenic amino acids (NPAAs) are crucial components in drug discovery and biotechnology, offering pathways to create peptides and proteins with novel functions and enhanced stability. mdpi.comnih.gov The 3-Amino-1,2-oxazol-5(4H)-one structure can be considered a precursor to unique amino acids.

Bifunctional isoxazole (B147169) derivatives containing both an amino and a carboxylic group are considered a type of β-amino acid, where the amino group is at the β-position relative to the carboxyl group. nih.gov This classifies them as non-proteinogenic amino acids. nih.gov Research has demonstrated the use of a similar compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, as a novel unnatural amino acid in the solid-phase synthesis of mixed α/β-peptides. nih.gov This highlights the potential of the 3-Amino-1,2-oxazol-5(4H)-one scaffold to be incorporated into peptide chains to create peptidomimetics with unique conformational properties. nih.govnih.gov The synthesis of NPAAs can be achieved through various chemical routes, including the modification of existing amino acids or de novo synthesis. nih.govwikipedia.org The isoxazolone framework provides a unique entry into this class of molecules. nih.gov

Construction of Complex Alkaloid Skeletons and Heterocyclic Precursors

The isoxazol-5(4H)-one ring is a powerful synthon for generating other heterocyclic systems, a critical strategy in the synthesis of natural products and pharmaceuticals. nih.gov Transition metal catalysis has recently emerged as a key method for promoting ring-opening, decarboxylation, and cyclization processes of these substrates, leading to pyridine (B92270), 2H-pyrrole, and 2H-azirine derivatives. nih.gov The treatment of isoxazol-5-ones with various reagents can lead to a diverse range of valuable heterocyclic products.

A key application is the rearrangement of the isoxazolone core into new heterocyclic structures. For instance, ruthenium-catalyzed reactions of specific 4-alkylidene-isoxazol-5-ones can yield pyrazole- and isoxazole-4-carboxylic acids through a non-decarboxylative ring-opening mechanism. nih.gov Furthermore, the isoxazol-5(4H)-one scaffold is a known precursor for imidazoles, pyrrolo[2,3-d]isoxazoles, and pyrazin-2(1H)-ones. unimi.it In other transformations, treatment of 5-chloroisoxazoles, derived from isoxazol-5(4H)-ones, with various nucleophiles can produce amides, esters, and thioesters of 2H-azirine-2-carboxylic acids. mdpi.com

This versatility extends to the construction of fused-ring systems found in complex alkaloids. A notable example is the development of a metal-free method for synthesizing isoxazole-fused tricyclic quinazoline (B50416) alkaloids via the intramolecular cycloaddition of propargyl-substituted methyl azaarenes. nih.gov This demonstrates how the isoxazole moiety can be integrated into synthetic routes targeting complex, biologically relevant skeletons. nih.gov

Isoxazol-5(4H)-one Precursor TypeReaction ConditionsResulting HeterocycleReference
4-(2-hydroxyalkylidenyl)-isoxazol-5(4H)-one[RuCl2(p-cymene)]2 catalystIsoxazole-4-carboxylic acid nih.gov
4-(2-hydroaminoalkylidenyl)-isoxazol-5(4H)-one[RuCl2(p-cymene)]2 catalystPyrazole-4-carboxylic acid nih.gov
General Isoxazol-5(4H)-oneNot specifiedImidazoles, Pyrrolo[2,3-d]isoxazoles unimi.it
3,4-disubstituted 4-aminoisoxazol-5(4H)-oneNot specifiedPyrazin-2(1H)-ones unimi.it
3-Aryl-5-chloroisoxazole (from isoxazol-5(4H)-one)Nucleophilic attack (e.g., morpholine)2H-Azirine-2-carboxamides mdpi.com
2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-onetert-Butyl nitrite (B80452) (TBN), Acetonitrile, 100 °CIsoxazole-fused tricyclic quinazoline nih.gov

Development of Beta-Lactam Derivatives

The β-lactam ring is a core structural feature of many essential antibiotics, including penicillins and cephalosporins. nih.gov While direct conversion of isoxazolones to β-lactams is not a standard route, the isoxazole scaffold serves as a valuable building block for constructing complex side chains that are crucial for the activity of modern β-lactam antibiotics. researchgate.net

A novel and efficient procedure has been developed for the synthesis of the C-7 side chain of Ceftobiprole, a fifth-generation cephalosporin (B10832234) antibiotic. This process utilizes an aminoisoxazole derivative, N-(3-aminoisoxazol-5-yl)acetamide, which undergoes a skeletal rearrangement with benzoyl isothiocyanate to form a key thiadiazole intermediate. researchgate.net This demonstrates the utility of the aminoisoxazole core in accessing the complex, functionalized components required for advanced antibiotic synthesis.

Starting MaterialKey TransformationFinal ApplicationReference
N-(3-aminoisoxazol-5-yl)acetamideSkeletal rearrangement with benzoyl isothiocyanate to form a thiadiazole ringSynthesis of the (Z)-2-(5-amino-1,2,4-thiadiazole-3-yl)-2-trityloxyiminoacetic acid side chain for the β-lactam antibiotic Ceftobiprole researchgate.net

Precursors for Advanced Functional Materials

The unique electronic and structural properties of the isoxazol-5(4H)-one ring make it a promising precursor for the development of advanced materials. These heterocycles are key components in nonlinear optical (NLO) materials and have been used as synthons for photosensitive materials. mdpi.comresearchgate.net

Synthesis of New Materials with Tailored Optical Properties

Materials with tailored optical properties are in high demand for applications in electronics and photonics. The isoxazol-5(4H)-one nucleus is found in compounds developed for NLO applications. mdpi.com The synthesis of thin films of new materials with specific optical characteristics, such as controlled band-gap energy, is an active area of research. mdpi.com While specific studies on 3-Amino-1,2-oxazol-5(4H)-one are limited, related heterocyclic systems are widely explored. For example, thin films of macrocyclic Schiff bases have been shown to exhibit semiconducting behavior with band-gap energies around 3.3-3.5 eV. mdpi.com First-principles calculations on materials like the 4H polytype of silicon (4H Si) are used to predict their electronic and optical properties, demonstrating stronger absorption coefficients than conventional cubic silicon, which is advantageous for thin-film solar cells. diva-portal.orgarxiv.org The incorporation of highly functionalized heterocyclic units like 3-Amino-1,2-oxazol-5(4H)-one into larger systems could allow for the fine-tuning of such properties.

Development of Fluorescent Dyes and Bioimaging Probes

Fluorescent dyes are indispensable tools in chemical biology and materials science, enabling the visualization of biological processes and the creation of luminescent materials. bioacts.com Heterocyclic compounds form the core of many fluorophores. beilstein-journals.org Isoxazole-containing compounds have been investigated for their potential as merocyanine (B1260669) dyes. researchgate.net

The general strategy for creating fluorescent probes involves a fluorophore connected to a reactive moiety that can bind to a target molecule. bioacts.com Many commercial fluorescent dyes are based on heterocyclic cores like coumarin (B35378), rhodamine, and cyanine, and are offered with amine-reactive groups like NHS esters for labeling biomolecules. bioacts.comlumiprobe.com The 3-Amino-1,2-oxazol-5(4H)-one scaffold, with its inherent amino group and reactive ring, presents a potential starting point for the rational design of novel fluorescent probes. Its structure could be modified to create push-pull systems or other electronically active derivatives that exhibit fluorescence, similar to how stilbene (B7821643) and bispyrazolopyridine derivatives have been developed as fluorescent dyes. mdpi.comdoi.org

Dye/Probe ClassCore Structure PrinciplePotential Role of IsoxazoloneReference
Merocyanine DyesDonor-acceptor system with a conjugated bridgeThe isoxazole ring can act as part of the conjugated system or as an acceptor group. researchgate.net
Nonlinear Optical (NLO) MaterialsMolecules with large hyperpolarizability, often push-pull systemsThe arylideneisoxazol-5(4H)-one structure is a known motif in NLO materials. mdpi.com
Amine-Reactive ProbesA fluorophore equipped with a functional group (e.g., NHS ester) to label aminesThe amino group on 3-Amino-1,2-oxazol-5(4H)-one could be used to attach it to other molecules, or the ring itself could be part of a new fluorophore class. bioacts.comlumiprobe.com
Fluorescent Fatty AcidsA fluorogenic group (e.g., benzothiadiazole) attached to a lipid chainAn isoxazolone-derived fluorophore could potentially be attached to fatty acids for membrane studies. beilstein-journals.org

Contributions to Chemical Library Generation

The efficient and simultaneous synthesis of structurally diverse compounds, a field known as diversity-oriented synthesis (DOS), is a significant challenge in modern synthetic chemistry. scispace.com The primary goal of DOS is to populate chemical space with a wide variety of molecular frameworks, which is crucial for the discovery of novel small molecules with desired biological or material properties. scispace.comrsc.org In this context, versatile chemical scaffolds that can serve as starting points for the creation of numerous distinct structures are highly valuable. researchgate.net

Oxazol-5(4H)-ones, including 3-Amino-1,2-oxazol-5(4H)-one, represent a class of such valuable templates for diversity-oriented synthesis. rsc.orgresearchgate.net Their utility stems from their inherent reactivity and their capacity to be transformed into a multitude of other heterocyclic systems. rsc.orgnih.gov Unsaturated oxazolones are important synthons for producing a wide range of compounds, including amino acids, peptides, and various five- or six-membered heterocycles like imidazolones and triazinones. nih.govd-nb.info The power of this scaffold in library generation lies in its ability to introduce diversity at multiple levels: through the variation of building blocks, stereochemistry, and, critically, the fundamental molecular framework. scispace.com

The generation of compound libraries from the oxazolone (B7731731) core is achieved through various chemical transformations where the oxazolone acts as a key intermediate. The classic Erlenmeyer-Plöchl reaction is frequently employed to synthesize the initial 4-arylidene-2-substituted-5(4H)-oxazolone structures. d-nb.inforesearchgate.net These intermediates can then be subjected to a range of reactions to build diverse molecular libraries. For instance, reacting oxazolones with phenylhydrazine (B124118) leads to the formation of 1,2,4-triazin-6(5H)-ones, effectively changing the core heterocyclic structure. nih.gov Similarly, reactions with enamines can produce tetrahydropyridine (B1245486) derivatives, while cyclization with activated isocyanides can yield substituted pyrroles. researchgate.netbohrium.com This strategic conversion of a single, easily accessible core into multiple, distinct structural families is a hallmark of an effective diversity-oriented synthesis strategy.

The research findings below illustrate the application of the oxazolone scaffold in generating diverse chemical libraries.

Starting ScaffoldReaction Partner/ConditionsResulting Library Core
Oxazol-5(4H)-onePhenylhydrazine in acetic acid1,2,4-Triazin-6(5H)-one nih.gov
4-Arylidene-2-phenyloxazol-5(4H)-oneEnamines of ethyl acetoacetateTetrahydropyridine derivatives researchgate.net
4-(Arylidene)-2-substituted oxazol-5(4H)-oneActivated methylene (B1212753) isocyanidesSubstituted Pyrrole (B145914) derivatives bohrium.com
Racemic Oxazol-5(4H)-oneAlcohols (e.g., Methanol) with peptide catalyst (Dynamic Kinetic Resolution)Enantiomerically enriched α-amino acid esters acs.org
Oxazol-5(4H)-oneMaleimides under organocatalysis2,2-disubstituted-2H-oxazol-5-ones d-nb.info

The ability to systematically and efficiently convert the 3-Amino-1,2-oxazol-5(4H)-one scaffold into a broad spectrum of other molecular architectures underscores its importance in the generation of chemical libraries for high-throughput screening and the discovery of new lead compounds in drug development and material science. rsc.orgresearchgate.net

Q & A

Basic: What are the standard synthetic protocols for 3-Amino-1,2-oxazol-5(4H)-one?

Methodological Answer:
The synthesis typically involves cyclization reactions using precursors like hydrazine derivatives or via Vilsmeier-Haack formylation. For example, multi-step protocols may include:

  • Step 1: Formation of a pyrazole intermediate via condensation of hydrazine with β-ketoesters.
  • Step 2: Cyclization under acidic conditions (e.g., HCl/EtOH) to form the oxazole ring.
  • Step 3: Functionalization of the oxazole core with amino groups using ammonia or protected amines.
    Reaction monitoring via TLC and purification via column chromatography are critical .

Advanced: How can reaction conditions be optimized for higher yields of 3-Amino-1,2-oxazol-5(4H)-one?

Methodological Answer:
Key parameters include:

  • Temperature: Elevated temperatures (60–80°C) improve cyclization efficiency but must avoid decomposition .
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOH/HCl mixtures aid cyclization .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) can accelerate specific steps.
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., over-oxidized species) and adjust stoichiometry .

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 5.5–6.5 ppm) and ring substituents .
  • XRD: Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the oxazole ring geometry and amino group orientation .
  • IR: Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) validate functional groups .

Advanced: How can structural ambiguities in derivatives be resolved using XRD?

Methodological Answer:

  • Crystal Growth: Slow evaporation from DMSO/water mixtures produces diffraction-quality crystals .
  • Data Refinement: Software (e.g., SHELX) resolves disorder in flexible substituents (e.g., fluorobenzyl groups ).
  • Validation: Compare experimental XRD bond lengths with DFT-calculated values to confirm stereochemistry .

Basic: How stable is 3-Amino-1,2-oxazol-5(4H)-one under varying storage conditions?

Methodological Answer:

  • Temperature: Stable at –20°C for >6 months; degradation occurs >40°C (monitor via HPLC) .
  • Light Sensitivity: Store in amber vials to prevent photodegradation of the oxazole ring .
  • Humidity: Desiccate to avoid hydrolysis of the amino group .

Advanced: What are the degradation pathways and stabilization strategies?

Methodological Answer:

  • Pathways: Hydrolysis of the oxazole ring under acidic/basic conditions forms carboxylic acid derivatives .
  • Stabilization: Use radical scavengers (e.g., BHT) or lyophilization for long-term storage .

Basic: What are the applications of this compound in drug development?

Methodological Answer:

  • Antimicrobial Scaffolds: The oxazole core inhibits bacterial enzymes (e.g., dihydrofolate reductase) .
  • SAR Studies: Modifying the amino group enhances target specificity (e.g., fluorinated analogs in ).

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Libraries: Synthesize analogs with varied R-groups (e.g., halogens, alkyl chains) .
  • Bioassays: Test against Gram-negative/-positive bacteria (MIC ≤ 2 µg/mL indicates potency) .
  • Computational Docking: Use AutoDock to predict binding to target proteins (e.g., β-lactamases) .

Basic: Which analytical methods quantify trace amounts in biological matrices?

Methodological Answer:

  • LC-MS/MS: Employ deuterated internal standards (e.g., AOZ-d4) for calibration .
  • Sample Prep: Solid-phase extraction (C18 columns) removes matrix interferents .

Advanced: How to validate analytical methods for regulatory compliance?

Methodological Answer:

  • Linearity: R² > 0.99 across 1–100 ng/mL .
  • Recovery: 70–120% in spiked samples .
  • LOD/LOQ: ≤0.1 ng/mL via signal-to-noise ≥10 .

Advanced: How to reconcile conflicting data on physicochemical properties from different studies?

Methodological Answer:

  • Source Analysis: Compare synthesis routes (e.g., solvent purity in vs. ).
  • Reproducibility: Replicate experiments under standardized conditions (e.g., ICH guidelines).

Advanced: What challenges arise in crystallizing 3-Amino-1,2-oxazol-5(4H)-one derivatives?

Methodological Answer:

  • Polymorphism: Screen solvents (e.g., DMSO vs. MeOH) to isolate stable polymorphs .
  • Crystal Packing: Bulky substituents (e.g., naphthalen-2-ylmethyl ) disrupt lattice formation.

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods for volatile reagents (e.g., hydrazine).
  • PPE: Nitrile gloves and goggles prevent skin/eye contact .

Advanced: How can computational modeling predict electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies .
  • MD Simulations: Assess solubility by simulating interactions with water molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.